5-(Azidomethyl)-3,3-dimethyloxolan-2-one is a chemical compound with the molecular formula C₇H₁₁N₃O₂. It is classified as an azide derivative, which is significant due to the unique properties and reactivity of azides in organic synthesis. The compound is identified by its CAS number 195006-36-1 and is recognized for its potential applications in various scientific fields, particularly in organic chemistry and medicinal chemistry.
The synthesis of 5-(azidomethyl)-3,3-dimethyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyloxolan-2-one with sodium azide in the presence of a suitable solvent and catalyst. This method typically requires careful control of conditions to ensure high yield and purity.
Technical Details:
The molecular structure of 5-(azidomethyl)-3,3-dimethyloxolan-2-one features a five-membered oxolane ring with an azidomethyl group attached at the 5-position. The structure can be represented using the SMILES notation: O=C1OC(CC1(C)C)CN=[N+]=[N-]
.
Structural Data:
5-(Azidomethyl)-3,3-dimethyloxolan-2-one can participate in various chemical reactions typical of azides. These include:
Technical Details:
The mechanism of action for 5-(azidomethyl)-3,3-dimethyloxolan-2-one primarily involves its reactivity as an electrophile due to the presence of the azide group. In nucleophilic substitution reactions, the azide can be displaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Process Data:
5-(Azidomethyl)-3,3-dimethyloxolan-2-one exhibits several notable physical and chemical properties:
Relevant Data:
5-(Azidomethyl)-3,3-dimethyloxolan-2-one has several scientific uses:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 14680-51-4